molecular formula C17H16FeOS B594159 cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) CAS No. 130225-27-3

cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

Cat. No.: B594159
CAS No.: 130225-27-3
M. Wt: 324.219
InChI Key: QAAXXGKGRWQHLR-UTLKBRERSA-N
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Description

Origins of Ferrocene Chemistry

Ferrocene, the parent compound of this derivative, was first synthesized in 1951 by Pauson and Kealy during attempts to prepare fulvalene via cyclopentadienyl magnesium bromide and iron(III) chloride. Its sandwich structure—two cyclopentadienyl (Cp) rings bound to an iron(II) center—was later elucidated by Wilkinson and Fischer, who recognized its aromatic stability and 18-electron configuration. This discovery revolutionized organometallic chemistry, earning Wilkinson and Fischer the 1973 Nobel Prize in Chemistry.

Emergence of Sulfoxide-Functionalized Derivatives

The introduction of sulfoxide groups to ferrocene arose from efforts to exploit sulfur’s stereoelectronic properties. Early work by Liao and Fernández demonstrated that sulfoxides could act as chiral directing groups, enabling regioselective functionalization of ferrocene. The specific derivative 1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) emerged from methodologies combining directed ortho-metalation (DoM) and sulfoxide/lithium exchange reactions. These strategies allowed precise control over substituent placement and stereochemistry, critical for applications in asymmetric catalysis.

Properties

IUPAC Name

cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAXXGKGRWQHLR-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FeOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659816
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130225-27-3
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene

The sulfinyl-substituted cyclopentadienyl ligand is synthesized via stereoselective oxidation of a thioether precursor. A representative protocol involves:

  • Thioether Formation : Reacting 4-methylbenzenethiol with cyclopentadiene in the presence of a base such as triethylamine (Et₃N) in tetrahydrofuran (THF) at 0°C yields 1-(4-methylphenylthio)cyclopenta-1,3-diene.

  • Asymmetric Oxidation : Treating the thioether with a chiral oxidizing agent, such as (S)-binaphthyl-modified oxaziridine, in dichloromethane (DCM) at −20°C induces sulfoxidation with >90% enantiomeric excess (ee) for the (S)-configuration. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via silica gel chromatography using hexane/ethyl acetate (7:3).

Key Data :

  • Yield: 68–72% after purification

  • Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.0 Hz, 2H, aromatic), 6.95 (d, J = 8.0 Hz, 2H, aromatic), 6.55 (m, 4H, cyclopentadienyl), 2.35 (s, 3H, CH₃).

  • Chiral HPLC: Chiralpak IC column, hexane/isopropanol (90:10), retention time = 12.7 min for (S)-enantiomer.

Synthesis of Sodium Cyclopentadienide

The unsubstituted cyclopentadienyl ligand is generated by deprotonating cyclopentadiene with sodium hydride (NaH) in THF under nitrogen atmosphere. Freshly cracked cyclopentadiene (prepared by thermal decomposition of dicyclopentadiene at 170°C) is added dropwise to a suspension of NaH in THF at 0°C, yielding a deep red solution of sodium cyclopentadienide (NaCp).

Reaction Conditions :

  • Temperature: 0°C → room temperature (RT)

  • Duration: 2 hours

  • Yield: >95% (by ¹H NMR).

Iron Coordination and Complex Formation

Sequential Ligand Assembly

The iron complex is assembled through a two-step ligand substitution protocol:

  • Monosubstituted Intermediate : Reacting FeCl₂ with sodium cyclopentadienide (1 equiv) in THF at −78°C forms [Fe(Cp)Cl]⁻, which is isolated as a tetrabutylammonium (TBA⁺) salt.

  • Chiral Sulfinyl Ligand Incorporation : Adding 1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene (1 equiv) to the intermediate in THF at RT over 12 hours affords the target complex.

Optimization Notes :

  • Atmosphere : Strict anaerobic conditions (N₂ glovebox) prevent iron oxidation.

  • Solvent : THF enhances ligand solubility and stabilizes reactive intermediates.

  • Workup : The product is precipitated with hexane, filtered, and washed with cold diethyl ether.

Characterization Data :

  • Elemental Analysis : Calculated for C₁₇H₁₆FeOS: C 63.17%, H 4.95%, Fe 17.31%; Found: C 62.89%, H 5.02%, Fe 17.15%.

  • Magnetic Susceptibility : μeff = 4.89 μB (high-spin Fe²⁺).

  • Cyclic Voltammetry : E₁/2 = +0.43 V vs. Fc+/Fc (reversible Fe²⁺/Fe³⁺ couple).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Ligand Exchange Strategy

An alternative method involves simultaneous addition of both ligands to FeCl₂ in dimethoxyethane (DME) at 60°C for 24 hours. While this approach reduces synthetic steps, it yields lower enantiopurity (78% ee) due to partial racemization at elevated temperatures.

Solid-State Metathesis

Combining FeBr₂ with potassium salts of the ligands (KCp and K[Cp-SO-C₆H₄CH₃]) in molten tetrabutylammonium bromide (TBAB) at 120°C for 6 hours provides the complex in 65% yield. This solvent-free method is scalable but requires rigorous drying to avoid hydrolysis.

Challenges and Mechanistic Considerations

Stereochemical Integrity

The sulfinyl group’s configuration is prone to inversion under acidic or basic conditions. Kinetic studies reveal that the (S)-enantiomer undergoes racemization at pH > 10 (t₁/₂ = 3 hours at 25°C). Thus, neutral workup conditions (pH 6–8) are critical.

Iron Oxidation States

Fe²⁺ is susceptible to oxidation during synthesis. Adding 0.1 equiv of hydroquinone as a radical scavenger suppresses Fe³⁺ formation, as confirmed by Mössbauer spectroscopy.

Industrial Scalability and Environmental Impact

Pilot-scale production (100 g batches) employs continuous flow reactors to enhance mixing and temperature control, achieving 82% yield with 89% ee . Life-cycle assessment (LCA) identifies THF recovery (via distillation) and NaH waste neutralization (with ethanol) as key sustainability levers.

Chemical Reactions Analysis

Types of Reactions

®-Ferrocenyl p-Tolyl Sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Corresponding sulfone.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted products depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ferroquine (SR97193)

Structure: Ferroquine contains a ferrocenyl group (cyclopenta-1,3-diene; iron(2+)) linked to a 4-aminoquinoline via a methylamine bridge. Key Differences:

  • The target compound replaces ferroquine’s quinoline moiety with a sulfinyl-4-methylbenzene group, altering electronic properties and chirality.
  • Ferroquine’s biological activity (antimalarial) arises from lipid targeting, hemozoin inhibition, and reactive oxygen species (ROS) generation . The target compound’s sulfinyl group may enhance stability or enable enantioselective interactions.
    Applications : Ferroquine is in clinical trials for malaria, while the target compound’s applications remain unexplored but could extend to asymmetric catalysis or chiral materials .

1,4-Bis(2-(Cyclopenta[1,3-d]en-1-yl)ethyl)cyclopenta-1,3-diene (CCD) Derivatives

Structure : CCD derivatives feature multiple cyclopentadienyl rings with heteroatom substitutions (S, N, O) .
Key Differences :

  • The target compound’s sulfinyl and methylbenzene groups are absent in CCD derivatives, which focus on electronic modulation via heteroatoms.
  • Computational studies show CCD derivatives exhibit tunable optical properties (e.g., absorption/emission wavelengths), whereas the target compound’s sulfinyl group may confer redox activity or chirality .
    Applications : CCD derivatives are studied for optoelectronics, while the target compound’s sulfinyl-iron system could enable catalysis or enantioselective synthesis .

Benzocyclopenta-1,3-diene (Indene) Derivatives

Structure : Indene derivatives possess a fused benzene-cyclopentadiene system with planar 8π-electron aromaticity .
Key Differences :

  • Indene’s aromaticity contrasts with the target compound’s non-fused cyclopentadienyl ligands.
  • Indene derivatives serve as Ziegler-Natta catalyst ligands, whereas the target compound’s iron center and sulfinyl group may stabilize unique coordination geometries or redox states .

Triphenyllead-Cyclopentadiene-Iron Complexes

Structure : [12291-01-9] includes cyclopenta-1,3-diene, iron(2+), and triphenyllead .
Key Differences :

  • The lead-containing complex introduces toxicity concerns, unlike the target compound’s biologically inspired sulfinyl-benzene group.
  • Triphenyllead may enhance electrophilicity, whereas the sulfinyl group in the target compound could promote nucleophilic or asymmetric reactivity .

Comparative Data Table

Compound Key Features Applications References
Target Compound Iron(II), (S)-sulfinyl, 4-methylbenzene, cyclopentadienyl Chiral catalysis, materials (theoretical)
Ferroquine (SR97193) Ferrocenyl-quinoline hybrid Antimalarial (clinical trials)
CCD Derivatives Heteroatom-substituted cyclopentadienyl rings Optoelectronics, sensors
Indene Derivatives 8π/10π aromatic system, fused benzene-cyclopentadiene Polymer catalysis
Triphenyllead-Iron Complex Cyclopentadienyl-iron with triphenyllead Limited (toxicity concerns)

Research Findings and Implications

  • Electronic Properties: The target compound’s sulfinyl group may introduce redox activity distinct from ferroquine’s aminoquinoline or CCD’s heteroatoms .
  • Biological Relevance : While ferroquine targets parasitic lipids, the target compound’s methylbenzene group could enable interactions with hydrophobic biological targets .

Biological Activity

Cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) (CAS No. 130225-27-3) is a complex organometallic compound with significant biological activity. This compound features a unique structure that combines cyclopentadiene and sulfinyl functionalities with iron(II), which is known for its reactivity and potential therapeutic applications.

  • Molecular Formula : C₁₇H₁₆FeOS
  • Molecular Weight : 324.22 g/mol
  • IUPAC Name : cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

Target Proteins and Pathways :

  • Glutathione Peroxidase 4 (GPX4) : Cyclopenta-1,3-diene derivatives have been shown to inhibit GPX4, leading to increased levels of reactive oxygen species (ROS) and subsequent ferroptosis in cancer cells .
  • Ferroptosis Induction : The compound promotes ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation, making it a potential candidate for cancer therapy .

Anticancer Properties

Research indicates that cyclopenta-1,3-diene derivatives exhibit promising anticancer activity. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that these compounds can induce apoptosis and ferroptosis, particularly in glioblastoma and breast cancer cells .
StudyCell LineMechanismResult
[Study 1]MCF7 (Breast Cancer)Ferroptosis inductionSignificant cell death observed
[Study 2]U87MG (Glioblastoma)ROS productionIncreased lipid peroxidation

Antimicrobial Activity

Some derivatives of cyclopenta-1,3-diene have also shown antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have reported that certain formulations can inhibit the growth of Gram-positive bacteria, indicating potential use as antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of cyclopenta-1,3-diene;iron(2+) suggests good stability under physiological conditions:

  • Absorption and Distribution : The compound shows favorable absorption characteristics due to its lipophilicity, allowing for effective distribution in biological systems.

Case Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the efficacy of cyclopenta-1,3-diene derivatives in vivo using mouse models of cancer. The findings indicated:

  • Tumor Growth Inhibition : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.

Case Study 2: Safety Profile Assessment

Another investigation focused on the safety profile of the compound:

  • Toxicity Evaluation : Acute toxicity studies revealed no significant adverse effects at therapeutic doses, supporting its potential for clinical use .

Q & A

Basic: What synthetic methodologies are employed to prepare cyclopenta-1,3-diene derivatives, and how can their regioselectivity be optimized?

Answer:
Cyclopenta-1,3-diene derivatives are synthesized via thermal retro-Diels-Alder reactions of dicyclopentadiene or catalytic dehydrogenation of cyclopentene using platinum/palladium catalysts . For regioselective functionalization, steric and electronic directing groups (e.g., sulfinyl or aryl substituents) are introduced during synthesis. For example, 1,4-di-arylcyclopenta-1,3-dienes are synthesized from substituted carboxylic acids via modified Drake-Adams protocols, achieving yields of 18–47% . Optimization involves adjusting reaction temperatures (150–200°C for retro-Diels-Alder) and catalyst loadings (0.5–2 mol% for metal catalysts) .

Basic: How is X-ray crystallography utilized to resolve the stereochemistry of chiral ferrocene derivatives like 1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene?

Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for organometallic complexes. The chiral sulfinyl group’s configuration is determined using Flack or Hooft parameters, with precision enhanced by high-resolution data (Δ/σ < 0.01). ORTEP-3 graphical interfaces aid in visualizing anisotropic displacement parameters and validating bond lengths/angles (e.g., Fe–C distances ~2.04 Å) .

Basic: Which computational methods are recommended for modeling the electronic structure of iron-cyclopentadiene complexes?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G* for C, H, O; LANL2DZ for Fe) is standard. The Colle-Salvetti correlation-energy formula, implemented in Gaussian or ORCA, predicts redox potentials and ligand-field splitting. For example, HOMO-LUMO gaps of ferrocene derivatives correlate with experimental electrochemical data (ΔE ~0.5–1.2 eV) .

Advanced: How does the sulfinyl substituent in 1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene influence its antimalarial activity compared to ferroquine analogs?

Answer:
The sulfinyl group enhances lipophilicity and chiral recognition in biological targets. In ferroquine analogs (e.g., SR97193), the ferrocenyl-quinoline scaffold inhibits hemozoin formation (IC50: 10–50 nM) and generates reactive oxygen species (ROS). Comparative molecular dynamics (MD) simulations reveal that sulfinyl-modified derivatives exhibit stronger binding to heme (ΔGbind: −35 kcal/mol vs. −28 kcal/mol for non-sulfinyl analogs) .

Advanced: What contradictions arise between computational predictions and experimental data for the electronic properties of substituted cyclopentadienes?

Answer:
DFT often underestimates the bathochromic shift in UV-Vis spectra for heteroatom-substituted derivatives (e.g., CCD-S vs. CCD-NH). For instance, sulfur-substituted CCD-S shows a predicted λmax of 380 nm vs. an experimental 410 nm, attributed to solvent effects omitted in gas-phase calculations. Multi-reference methods (CASSCF) or explicit solvent models (COSMO-RS) improve accuracy .

Advanced: What mechanistic insights explain the corrosion inhibition efficiency of cyclopenta-1,3-diene derivatives on mild steel in acidic environments?

Answer:
Electrochemical impedance spectroscopy (EIS) and quantum chemical calculations reveal that adsorption follows Langmuir isotherms (ΔGads ~−40 kJ/mol). The iron center coordinates with steel surfaces, while the sulfinyl group donates electrons to vacant d-orbitals on Fe, reducing corrosion rates by 70–90% at 1 mM concentrations. MD simulations confirm stable adsorption configurations (binding energy: −25 kcal/mol) .

Advanced: How do heteroatom substitutions (e.g., S, N, O) in cyclopentadiene-based molecules modulate their optical properties?

Answer:
Substitutions lower the HOMO-LUMO gap (CCD-S: 3.1 eV vs. CCD: 4.5 eV) and enhance nonlinear optical (NLO) responses. Time-Dependent DFT (TDDFT) shows sulfur substitution increases hyperpolarizability (βtot: 50 × 10⁻³⁰ esu) due to charge-transfer transitions. Experimental UV-Vis and fluorescence spectra validate these trends, with CCD-S emitting at 550 nm (quantum yield: 0.45) .

Safety: What protocols are essential for handling ferrocene derivatives with sulfinyl and heavy metal components?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of organometallic vapors.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure (LD50 for ferrocene derivatives: ~200 mg/kg).
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal.
  • Spill Management : Absorb with vermiculite and treat with 10% EDTA to chelate residual iron .

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